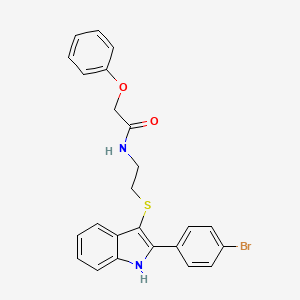

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

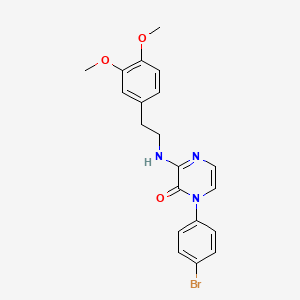

Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide, commonly referred to as BPI-002, is a novel compound that has been synthesized for use in scientific research. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of cancer. In

Scientific Research Applications

Synthesis and Pharmacological Assessment

Research into novel acetamide derivatives, including structures similar to N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide, has led to the development of compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds were synthesized through a multi-step reaction sequence starting from the Leuckart reaction, indicating their relevance in the development of new therapeutic agents. The synthesized compounds showed activities comparable with standard drugs, highlighting their significance in medicinal chemistry (Rani, Pal, Hegde, & Hashim, 2016).

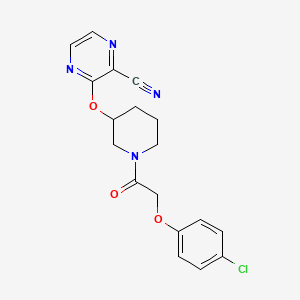

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Its formation through chemoselective monoacetylation of 2-aminophenol highlights the importance of such chemical structures in the synthesis of pharmacologically active compounds. This process, optimized for various parameters, underscores the role of similar acetamide compounds in facilitating efficient drug synthesis (Magadum & Yadav, 2018).

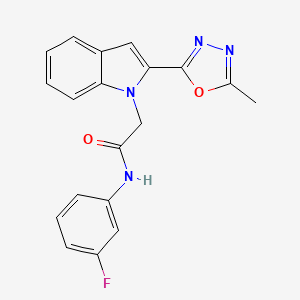

Potential Anti-diabetic Agents

A study on new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides revealed that similar structures exhibit significant antidiabetic potential via inhibition of the α-glucosidase enzyme. These findings suggest that compounds within this chemical class could serve as leads for further research aimed at developing more effective antidiabetic agents, demonstrating the broader applicability of such molecules in therapeutic development (Nazir et al., 2018).

Antimicrobial Applications

Another area of application for related compounds is in the development of new antimicrobial agents. For instance, the synthesis and evaluation of novel Schiff bases and Thiazolidinone derivatives from related structures have shown promising antibacterial and antifungal activities. This research indicates the potential of such compounds in addressing resistant microbial infections, further underscoring the importance of acetamide derivatives in medicinal chemistry (Fuloria, Fuloria, & Gupta, 2014).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

The compound may be involved in various biochemical pathways, but without specific target identification, it is challenging to predict the exact pathways affected. It is likely that the compound’s effects are pleiotropic, affecting multiple pathways simultaneously .

Pharmacokinetics

The presence of metabolically labile groups such as the thioether and the ester could lead to metabolic transformations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the presence of oxidizing or reducing agents. Its efficacy could also be influenced by the presence of competing molecules or changes in the target’s conformation .

properties

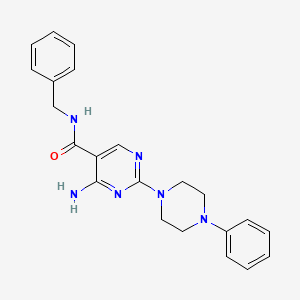

IUPAC Name |

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN2O2S/c25-18-12-10-17(11-13-18)23-24(20-8-4-5-9-21(20)27-23)30-15-14-26-22(28)16-29-19-6-2-1-3-7-19/h1-13,27H,14-16H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVXJTSFZUFYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2752868.png)

![[4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2752871.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2752875.png)

![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-2-ylmethanone](/img/structure/B2752876.png)

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)